molecular formula C7H15N3O B2735097 N-Hydroxy-1-methylpiperidine-4-carboximidamide CAS No. 1331957-58-4

N-Hydroxy-1-methylpiperidine-4-carboximidamide

Cat. No.: B2735097
CAS No.: 1331957-58-4
M. Wt: 157.217
InChI Key: VEEWCGJMSJUBTC-UHFFFAOYSA-N
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Description

N-Hydroxy-1-methylpiperidine-4-carboximidamide (CAS: CID 57751896) is a carboximidamide derivative with the molecular formula C₇H₁₅N₃O and a molecular weight of 157.22 g/mol . Its structure features a piperidine ring substituted with a methyl group at position 1 and a hydroxyimidamide functional group at position 4 (SMILES: CN1CCC(CC1)/C(=N/O)/N) . Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (134.8 Ų) and [M+Na]⁺ (142.9 Ų), suggest utility in mass spectrometry-based identification .

Properties

IUPAC Name

N'-hydroxy-1-methylpiperidine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-10-4-2-6(3-5-10)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEWCGJMSJUBTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331957-58-4
Record name N-hydroxy-1-methylpiperidine-4-carboximidamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-methylpiperidine-4-carboximidamide typically involves the reaction of 1-methylpiperidine-4-carboximidamide with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-methylpiperidine-4-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Hydroxy-1-methylpiperidine-4-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Hydroxy-1-methylpiperidine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by forming a covalent bond with the enzyme. This interaction can lead to the modulation of biological pathways and the regulation of various physiological processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key Compounds for Comparison:

N-Hydroxy-1-methylpiperidine-4-carboximidamide (Target Compound)

N'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide (CAS: 1563212-24-7)

Parameter Target Compound N'-Hydroxy-4-(4-methylpiperazin-1-yl)pyridine-2-carboximidamide
Core Structure Piperidine ring Pyridine ring with 4-methylpiperazine substituent
Functional Groups Hydroxyimidamide, methylpiperidine Hydroxyimidamide, methylpiperazine
Molecular Formula C₇H₁₅N₃O Not explicitly reported (estimated: C₁₁H₁₈N₄O)
Molecular Weight 157.22 g/mol Not available (estimated >250 g/mol)
Predicted Applications Building block in organic synthesis Pharmaceutical intermediate (implied by structural complexity)
Key Observations:
  • The methylpiperazine substituent in the analog may improve solubility in polar solvents compared to the methylpiperidine group in the target compound.

Physicochemical Properties

Collision Cross-Section (CCS) Data for Target Compound :
Adduct m/z CCS (Ų)
[M+H]⁺ 158.12878 134.8
[M+Na]⁺ 180.11072 142.9
[M-H]⁻ 156.11422 136.2
  • Comparative Note: CCS values are critical for distinguishing isomers or analogs in analytical workflows. The analog (CAS 1563212-24-7) lacks reported CCS data, limiting direct comparisons. However, its larger estimated molecular weight suggests higher CCS values than the target compound.

Biological Activity

N-Hydroxy-1-methylpiperidine-4-carboximidamide is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group, a piperidine ring, and a carboximidamide functional group. Its molecular formula is C7H16N4OC_7H_{16}N_4O. The structural features of this compound facilitate interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to the active sites of specific enzymes, leading to modulation of biological pathways. This interaction may occur through covalent bonding or hydrogen bonding, influencing the conformation and function of target molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to the active site or forming covalent bonds, which can affect metabolic pathways.
  • Biological Pathway Modulation : Its ability to interact with enzymes allows it to regulate physiological processes, potentially impacting disease states.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells. For instance, related piperidine derivatives have shown efficacy against several cancer cell lines .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic benefits in conditions such as cancer or metabolic disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits key metabolic enzymes
Neurological EffectsPotential dopamine transporter inhibition

Table 2: Pharmacokinetic Properties (Hypothetical Data)

ParameterValue
C_max (ng/mL)830
T_max (h)0.25
AUC (ng/mL·h)66,000

Case Studies

  • Anticancer Efficacy : A study involving related piperidine derivatives demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, with IC50 values indicating potent inhibition of cell proliferation. The mechanism was linked to cell cycle arrest and apoptosis induction .
  • Enzyme Interaction Studies : Research has shown that this compound effectively inhibits enzymes in the inositol biosynthesis pathway, suggesting its potential application in treating metabolic disorders .
  • Neurological Applications : Similar compounds have been explored for their role as dopamine transporter inhibitors, indicating potential applications in treating psychiatric conditions such as depression and anxiety.

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